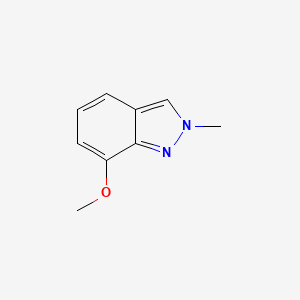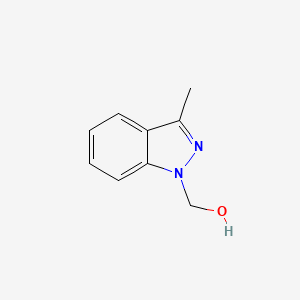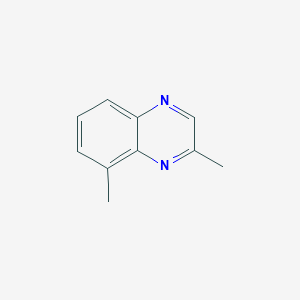![molecular formula C9H8N2O B11919561 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1427504-16-2](/img/structure/B11919561.png)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-b]pyridine core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but
Properties
CAS No. |
1427504-16-2 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-4-8(5-12)11-9(7)10-6/h2-5H,1H3,(H,10,11) |
InChI Key |
CABCMFVEFCLZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)

![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)

